Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

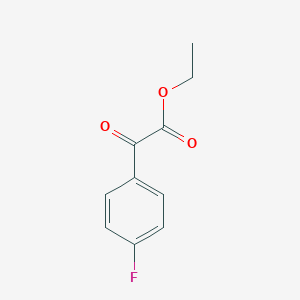

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKIEIUHZZILBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446044 | |

| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-94-1 | |

| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a valuable intermediate in organic synthesis. This document details a primary synthetic methodology, experimental protocols, and key characterization data to support researchers in the fields of medicinal chemistry and drug development.

Compound Overview

This compound, also known as ethyl 4-fluorobenzoylformate, is an alpha-keto ester with the chemical formula C₁₀H₉FO₃. Its molecular structure features a 4-fluorophenyl group attached to a glyoxylic acid ethyl ester moiety. This combination of a reactive α-ketoester functionality and a fluorinated aromatic ring makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1813-94-1 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | Colorless liquid |

| SMILES Code | O=C(OCC)C(C1=CC=C(F)C=C1)=O |

| InChI Key | RFKIEIUHZZILBI-UHFFFAOYSA-N |

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction introduces the ethyl oxoacetyl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.[2][3] Researchers should perform small-scale trials to optimize conditions for their specific laboratory setup.

Materials:

-

Fluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, allowing for the formation of the acylium ion.

-

Addition of Fluorobenzene: Add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for this compound [4]

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | CDCl₃ | 8.16-7.99 (m, 2H), 7.24-7.12 (m, 2H), 4.45 (q, J = 7.2 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR | CDCl₃ | 184.5, 166.9 (d, ¹JC-F = 257 Hz), 163.4, 133.0 (d, ³JC-F = 10 Hz), 129.7 (d, ⁴JC-F = 3 Hz), 116.2 (d, ²JC-F = 22 Hz), 62.4, 14.1 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (α-keto) | Stretch | 1720-1740 |

| C=O (ester) | Stretch | 1735-1750 |

| C-O (ester) | Stretch | 1000-1300 |

| C-F (aryl) | Stretch | 1100-1400 |

| C=C (aromatic) | Stretch | 1450-1600 |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data is not available in the searched literature. The expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at an m/z value corresponding to the molecular weight of the compound, 196.18.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The Friedel-Crafts acylation of fluorobenzene offers a direct and efficient route to this versatile building block. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and other applications. Further optimization of the reaction and purification conditions may be necessary to achieve desired yields and purity levels for specific research needs.

References

Physical and chemical properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a versatile building block in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a fluorinated phenyl group attached to an ethyl oxoacetate moiety. This substitution pattern imparts unique electronic properties that are of significant interest in the design of bioactive molecules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1813-94-1[1] |

| Molecular Formula | C₁₀H₉FO₃[1] |

| Molecular Weight | 196.18 g/mol [1] |

| SMILES | O=C(OCC)C(C1=CC=C(F)C=C1)=O[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | ~271.7 °C at 760 mmHg | Predicted for 3-fluoro isomer[2] |

| Density | ~1.213 g/cm³ | Predicted for 3-fluoro isomer[2] |

| Solubility | Soluble in organic solvents such as ether and chloroform. | General observation for similar compounds[3] |

| Storage | Sealed in a dry place at room temperature.[1] | - |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the carbons of the aromatic ring. The carbon atoms bonded to the fluorine will show characteristic coupling.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester functionalities, typically in the region of 1680-1750 cm⁻¹. Vibrations associated with the C-F bond and the aromatic ring will also be present.

2.3. Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of the α-ketoester linkage.

Chemical Properties and Reactivity

This compound is a reactive molecule due to the presence of the α-ketoester functionality. The ketone and ester groups are susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of heterocyclic and other complex organic molecules. The fluorine atom on the phenyl ring enhances its lipophilicity and can influence its interactions with biological targets.[2]

3.1. Stability and Storage

The compound should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature to prevent hydrolysis of the ester group.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, it can be prepared using standard organic chemistry methods. The most common approaches for the synthesis of aryl α-keto esters are Friedel-Crafts acylation and the Grignard reaction.[4][5]

4.1. Synthesis via Friedel-Crafts Acylation

This method involves the reaction of fluorobenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Methodology:

-

To a cooled solution of a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane), add ethyl oxalyl chloride dropwise.

-

To this mixture, add fluorobenzene dropwise while maintaining a low temperature.

-

Allow the reaction to proceed at room temperature until completion, monitored by a suitable technique like TLC.

-

The reaction is then quenched with ice-water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or distillation.

4.2. Synthesis via Grignard Reaction

An alternative route involves the preparation of a Grignard reagent from 4-bromofluorobenzene, which then reacts with diethyl oxalate.

Caption: Workflow for Grignard Reaction Synthesis.

Methodology:

-

Prepare the Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent.

-

Add the freshly prepared Grignard reagent to a solution of diethyl oxalate at a low temperature.

-

After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product using column chromatography or distillation.

Biological and Pharmaceutical Relevance

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] The α-ketoester motif is a recognized pharmacophore and is present in a number of biologically active molecules.

5.1. Role in Drug Discovery

This compound is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. For instance, related structures are used in the development of antifungal and antibacterial agents.[7]

5.2. Signaling Pathways

α-Keto acids and their esters are involved in crucial metabolic pathways, such as the Krebs cycle.[8] They can act as signaling molecules, influencing cellular processes like metabolism and redox homeostasis.[8] For example, α-ketoglutarate, a related α-keto acid, is a key regulator of cellular energy metabolism and is involved in various signaling pathways.[9] While the specific signaling pathways involving this compound have not been elucidated, its structural similarity to endogenous α-keto acids suggests it could potentially modulate related cellular processes.

Caption: Conceptual Signaling Pathway Involvement.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully characterize its physical and chemical properties, as well as to explore its potential applications in drug development and as a tool for studying biological signaling pathways.

References

- 1. 1813-94-1|this compound|BLD Pharm [bldpharm.com]

- 2. Buy Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 110193-59-4 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate [synhet.com]

- 7. Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate [myskinrecipes.com]

- 8. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(4-fluorophenyl)-2-oxoacetate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical identity, physical properties, and its significant role as a precursor in the synthesis of various biologically active heterocyclic compounds.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 1813-94-1

-

Molecular Formula: C₁₀H₉FO₃[1]

-

Molecular Structure (SMILES): O=C(OCC)C(C1=CC=C(F)C=C1)=O[1]

Physicochemical and Quantitative Data

| Property | Value | Notes and References |

| Molecular Weight | 196.18 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Based on typical appearance of similar α-ketoesters |

| Boiling Point | ~270-280 °C | Estimated based on Ethyl 2-(3-fluorophenyl)-2-oxoacetate (271.7 °C) |

| Melting Point | Not available | |

| Density | ~1.2 g/cm³ | Estimated based on Ethyl 2-(3-fluorophenyl)-2-oxoacetate (1.213 g/cm³) |

| Solubility | Soluble in common organic solvents | Expected behavior for this class of compound |

Role in Synthetic Chemistry and Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds for molecules with potential therapeutic applications. Its utility stems from the reactivity of the α-ketoester functionality, which readily participates in condensation reactions. The presence of a fluorine atom on the phenyl ring can enhance the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules.[2]

While specific biological activities for this compound itself are not extensively documented, its derivatives are explored for a range of pharmacological activities, including antifungal and antibacterial properties.[3] Furthermore, structurally similar compounds have been investigated as hypolipidemic agents and for other therapeutic targets.[4]

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one

This protocol describes a representative synthesis of a quinoxalinone derivative, a class of heterocyclic compounds with diverse biological activities, using this compound as a key starting material. The procedure is adapted from established methods for the synthesis of similar quinoxalinone structures.[5]

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable volume of glacial acetic acid.

-

Addition of Reactant: To the stirred solution, add o-phenylenediamine (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-water with stirring to precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude 3-(4-fluorophenyl)quinoxalin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and application of this compound.

Caption: Synthetic pathway for 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Caption: Experimental workflow for quinoxalinone synthesis.

References

- 1. 1813-94-1|this compound|BLD Pharm [bldpharm.com]

- 2. Buy Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 110193-59-4 [smolecule.com]

- 3. Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate [myskinrecipes.com]

- 4. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a compound of interest in chemical research and drug development. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, this guide combines predicted spectroscopic values based on its chemical structure with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural fragments and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 8.2 | Multiplet (dd) | 2H | Aromatic CH (ortho to C=O) |

| ~7.1 - 7.2 | Multiplet (t) | 2H | Aromatic CH (ortho to F) |

| 4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts for the aromatic protons are estimations and the coupling patterns will be influenced by both the carbonyl group and the fluorine atom.

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C =O (Ketone) |

| ~165 (d, ¹JCF ≈ 255 Hz) | Aromatic C -F |

| ~162 | C =O (Ester) |

| ~132 (d, ³JCF ≈ 10 Hz) | Aromatic C H (ortho to C=O) |

| ~129 (d, ⁴JCF ≈ 3 Hz) | Aromatic C -C=O |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic C H (ortho to F) |

| ~63 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Note: The aromatic carbon signals will be split due to coupling with the fluorine atom (JCF). The coupling constants provided are typical estimates.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1160 | Strong | C-F stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z | Interpretation |

| 196.05 | [M]⁺ (Molecular Ion for C₁₀H₉FO₃) |

| 168.05 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 151.02 | [M - OCH₂CH₃]⁺ |

| 123.01 | [M - COOCH₂CH₃]⁺ or [FC₆H₄CO]⁺ |

| 95.01 | [C₆H₄F]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates or ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, which could be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Acquisition (LC-MS with ESI):

-

Inject a small volume of the sample solution into the LC system.

-

The compound is separated on a suitable column (e.g., C18) and then introduced into the mass spectrometer.

-

The ESI source ionizes the molecule, typically forming [M+H]⁺ or [M+Na]⁺ ions in positive mode.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

A Comprehensive Review of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and Its Analogs: Synthesis, Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its derivatives represent a class of α-keto esters that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the fluorophenyl group and the reactive α-ketoester moiety makes these compounds versatile building blocks for the synthesis of a wide array of heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Chemical Properties and Synthesis

This compound is a compound with the chemical formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol . It is typically a colorless to pale yellow liquid. The core chemical structure consists of an ethyl ester of an α-keto acid bearing a 4-fluorophenyl substituent.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction introduces the ethyl oxalyl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

Fluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as a solvent

-

Hydrochloric acid (HCl) solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, a suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0-5 °C using an ice bath.

-

Ethyl oxalyl chloride (1.0 equivalent) is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

Following the addition, fluorobenzene (1.0 equivalent) is added dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Analogs of this compound

Several analogs of this compound have been synthesized and studied, primarily involving modifications to the phenyl ring. These include chloro, bromo, and other halogenated derivatives, as well as analogs with different substitution patterns on the aromatic ring.

| Analog | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | 14745-51-8 |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | C₁₀H₉BrO₃ | 257.08 | 20201-26-7 |

| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | C₁₀H₉FO₃ | 196.18 | 110193-59-4 |

| Ethyl 2-(2-fluorophenyl)-2-oxoacetate | C₁₀H₉FO₃ | 196.18 | 1813-93-0 |

Biological Activities

This compound and its analogs have been investigated for a range of biological activities, including antimicrobial, hypolipidemic, and anticoagulant properties.

Antimicrobial and Antifungal Activity

Derivatives of α-keto esters have shown promising antimicrobial and antifungal activities. Studies on novel keto ester derivatives have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is thought to involve the disruption of microbial cellular processes due to the reactive keto-ester moiety.

A study on a series of novel keto esters, which share the core structure with the topic compound, reported their minimum inhibitory concentrations (MICs) against several microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger)

-

Nutrient agar/broth for bacteria, Sabouraud dextrose agar/broth for fungi

-

Synthesized keto ester compounds

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

-

Dimethyl sulfoxide (DMSO) as a solvent

-

-

Procedure:

-

Bacterial and fungal cultures are grown to a specific turbidity.

-

The microbial suspension is uniformly spread on the surface of the agar plates.

-

Wells of a defined diameter are punched into the agar.

-

A specific concentration of the test compound (dissolved in DMSO) is added to each well.

-

A well with DMSO alone serves as a negative control, and wells with standard drugs serve as positive controls.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds.

-

Table of Antimicrobial Activity (MIC in µg/mL) of Representative Keto Esters

| Compound | S. aureus | E. coli | A. niger | C. albicans |

| Keto Ester Analog 1 | 12.5 | 25 | 25 | 50 |

| Keto Ester Analog 2 | 25 | 50 | 50 | 100 |

| Ciprofloxacin | 6.25 | 6.25 | - | - |

| Fluconazole | - | - | 12.5 | 12.5 |

Note: The data presented is representative of the activity of this class of compounds as found in the literature for analogous structures.

Hypolipidemic Activity

Analogs of this compound have been investigated for their potential to lower lipid levels. For instance, a series of 2-aryl-5-furyl-4-oxazoleacetic acid derivatives, which are structurally related, have been shown to possess hypolipidemic activity in animal models. One such compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was found to reduce serum cholesterol and triglyceride levels in rats.[2]

The proposed mechanism of action for the hypolipidemic effects of some related compounds involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[3][4][5] Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the production of triglycerides.

Experimental Protocol: In Vivo Hypolipidemic Activity Assay

-

Animal Model: Male Sprague-Dawley rats or other suitable rodent models.

-

Procedure:

-

Animals are acclimatized and divided into control and treatment groups.

-

Hyperlipidemia can be induced by a high-fat diet or other established methods.

-

The test compounds are administered orally or via another appropriate route at various doses for a specified period.

-

A vehicle control group and a positive control group (e.g., treated with a standard hypolipidemic drug like fenofibrate) are included.

-

Blood samples are collected at baseline and at the end of the treatment period.

-

Serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using standard biochemical assays.

-

The percentage reduction in lipid levels in the treatment groups is calculated and compared to the control groups.

-

Table of Hypolipidemic Activity of a Related Analog

| Compound | Dose | % Reduction in Cholesterol | % Reduction in Triglycerides |

| Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | 0.05% in diet | 23% | 35% |

Data from a study on a structurally related compound in normal rats.[2]

Conclusion

This compound and its analogs are a promising class of compounds with a broad range of potential applications. Their synthesis is readily achievable through established methods like the Friedel-Crafts acylation. The available literature indicates significant potential for these compounds as antimicrobial and hypolipidemic agents. Further research is warranted to fully elucidate the structure-activity relationships, optimize the biological activities, and understand the detailed mechanisms of action, including their effects on specific signaling pathways. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to build upon in the exploration and development of these versatile molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate. Due to the limited availability of direct stability data for this specific compound, this guide incorporates information from structurally analogous compounds, particularly Ethyl benzoylformate, to infer best practices for handling and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its close analog, Ethyl benzoylformate, is presented below. Understanding these properties is crucial for developing appropriate storage and handling protocols.

| Property | This compound (Predicted/Inferred) | Ethyl benzoylformate (Experimental Data) |

| Molecular Formula | C₁₀H₉FO₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 196.18 g/mol | 178.18 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to greenish liquid[1] |

| Boiling Point | Not available | 138-139 °C @ 18 mmHg[2] |

| Density | Not available | 1.122 g/mL at 25 °C[2] |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents[1] |

| Moisture Sensitivity | Expected to be moisture-sensitive | Moisture sensitive[1][3] |

Stability Profile and Recommended Storage

Based on the analysis of analogous compounds, this compound is expected to be stable under recommended storage conditions. However, it is susceptible to degradation in the presence of moisture, strong bases, and oxidizing agents.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Container | Store in a tightly sealed, dry container. Amber glass is preferred. | To protect from moisture and light. |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases. | These can promote degradation of the ester and keto functionalities. |

Potential Degradation Pathways

Alpha-keto esters like this compound are susceptible to two primary degradation pathways: hydrolysis and oxidation.

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 4-fluorophenylglyoxylic acid and ethanol. This reaction is accelerated by heat.

-

Oxidation: The keto group can be susceptible to oxidation, potentially leading to cleavage of the carbon-carbon bond and the formation of 4-fluorobenzoic acid and other byproducts.

A simplified logical diagram illustrating these potential degradation pathways is provided below.

References

A Technical Guide to Ethyl 2-(4-fluorophenyl)-2-oxoacetate: Sourcing, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its reactive α-keto ester functionality, combined with the electronically modified phenyl ring due to the para-fluoro substituent, makes it a versatile precursor for a wide range of more complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, typical purity specifications, and essential analytical methodologies for this compound, aimed at professionals in research and development.

Commercial Suppliers and Purity

The availability and purity of starting materials are critical for the reproducibility and success of synthetic endeavors. This compound (CAS No. 1813-94-1) is available from several chemical suppliers. The typical purity levels for this reagent are suitable for most research and development applications.

| Supplier | CAS Number | Stated Purity | Notes |

| BLDpharm | 1813-94-1 | Information not specified; available for research use.[1] | Offers the compound for research purposes. |

| Clinivex | 1813-94-1 | Not specified; sold as a reference standard.[2] | Intended for laboratory use only. |

| Apollo Scientific | 1813-94-1 | 96% | Provides a specific purity value. |

| Dayang Chem | 1813-94-1 | Information not specified.[3] | A manufacturer and supplier of chemicals in China. |

Note: Purity levels for related isomers, such as Ethyl 2-(2-fluorophenyl)-2-oxoacetate and Ethyl 2-(3-fluorophenyl)-2-oxoacetate, are often cited as ≥95% or 97%. It is reasonable to expect similar purity grades for the 4-fluoro isomer from most suppliers.[4][5]

Experimental Protocols: Quality Control and Analysis

Ensuring the identity and purity of this compound is a critical first step in any synthetic procedure. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. While specific application notes for this exact compound are proprietary to suppliers, the following are generalized protocols adapted from methodologies for structurally similar aromatic keto esters.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient of 30% acetonitrile, increasing to 95% over 15 minutes, can be a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm, where the aromatic ring exhibits strong absorbance.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards. For analysis, dilute the sample in the mobile phase to a concentration within the calibration range.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Structural Confirmation by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

¹H NMR Spectroscopy:

-

Ethyl Group: Expect a triplet corresponding to the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.4 ppm).

-

Aromatic Protons: The para-substituted fluorophenyl group will show a characteristic set of two doublets (or a more complex multiplet) in the aromatic region (typically between 7.0 and 8.2 ppm).

-

-

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom on the phenyl ring.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

Logical Workflow: Application in Synthesis

This compound is rarely the final product but rather a key intermediate. The following diagram illustrates a generalized workflow where it is used as a precursor in the synthesis of a more complex target molecule, a common scenario in drug discovery.

Caption: Generalized workflow for the use of this compound in synthesis.

Signaling Pathways and Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives have been explored in various therapeutic areas. The α-keto ester moiety is a versatile pharmacophore that can be converted into other functional groups, such as α-hydroxy esters or α-amino esters, which are common motifs in biologically active molecules.

For instance, derivatives of similar phenylglyoxylic acids are used in the synthesis of compounds targeting a range of biological pathways. The specific signaling pathway of interest would depend on the final target molecule being synthesized. The following diagram illustrates a hypothetical scenario where a derivative of the title compound is designed to inhibit a kinase signaling pathway, a common strategy in oncology drug development.

Caption: Hypothetical inhibition of a kinase pathway by a derivative of the title compound.

References

Safety data sheet and handling precautions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety data, handling precautions, and emergency protocols for Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key reagent in synthetic chemistry and pharmaceutical research. The information is compiled to ensure safe laboratory practices and effective emergency response.

Chemical Identification and Properties

This section details the fundamental physical and chemical properties of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1813-94-1[1] |

| Molecular Formula | C₁₀H₉FO₃[1] |

| Molecular Weight | 196.18 g/mol [1] |

| Physical Form | Liquid |

| Storage | Sealed in dry, room temperature conditions[1][2] |

Note: Data on boiling point, melting point, and density for this specific isomer were not consistently available. Researchers should consult the specific documentation provided by their supplier.

Hazard Identification and Safety Precautions

It is crucial to understand the hazards associated with this compound to ensure safe handling. The following tables summarize the GHS classification and provide the necessary precautionary measures.

2.1. GHS Hazard Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Skin Irritation | H315 | Causes skin irritation[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation[1][2] |

| Specific target organ toxicity | H335 | May cause respiratory irritation[1][2] |

2.2. GHS Pictograms and Signal Word

2.3. Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[2] |

| H315 | Causes skin irritation.[1][2] | |

| H319 | Causes serious eye irritation.[1][2] | |

| H335 | May cause respiratory irritation.[1][2] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P405 | Store locked up.[4] | |

| P501 | Dispose of contents/container in accordance with local regulations.[4] |

Experimental Protocols: Handling and Storage

Adherence to proper laboratory procedure is paramount when working with this chemical.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

-

An eyewash station and safety shower should be readily accessible.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[6]

-

Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[4]

3.3. Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing vapors or mist.[2]

-

Wash hands thoroughly after handling the compound.[3]

-

Keep the container tightly closed when not in use.

3.4. Storage Conditions

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2]

-

Store locked up.[4]

References

Biological Activity Screening of Ethyl 2-(4-fluorophenyl)-2-oxoacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of a fluorinated phenyl ring and a reactive α-keto ester moiety suggests a wide range of possible biological activities. This technical guide provides a comprehensive overview of the screening of these derivatives for anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of experimental workflows to aid researchers in the exploration of this promising chemical scaffold.

Anticancer Activity

Derivatives of 2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenylacetamide moiety has been shown to significantly influence their anticancer potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | R | Cell Line | IC50 (µM)[1][2] |

| 1a | 2-NO2 | PC3 | > 100 |

| MCF-7 | > 100 | ||

| HL-60 | > 100 | ||

| 1b | 3-NO2 | PC3 | 52[1] |

| MCF-7 | > 100 | ||

| HL-60 | > 100 | ||

| 1c | 4-NO2 | PC3 | 80[1] |

| MCF-7 | 100[1] | ||

| HL-60 | > 100 | ||

| 1d | 2-OCH3 | PC3 | > 100 |

| MCF-7 | > 100 | ||

| HL-60 | > 100 | ||

| 1e | 3-OCH3 | PC3 | > 100 |

| MCF-7 | > 100 | ||

| HL-60 | > 100 | ||

| 1f | 4-OCH3 | PC3 | > 100 |

| MCF-7 | > 100 | ||

| HL-60 | > 100 | ||

| Imatinib | - | PC3 | 40[1] |

| MCF-7 | 98[1] |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTS Assay)

The following protocol outlines the MTS assay used to determine the anticancer activity of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives[1].

1. Cell Culture:

-

Human cancer cell lines (PC3, MCF-7, and HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

3. Compound Treatment:

-

The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations.

-

The cells are treated with the compounds and incubated for an additional 48 hours.

4. MTS Assay:

-

After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

-

The plates are incubated for 4 hours at 37°C.

5. Absorbance Measurement:

-

The absorbance is measured at 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

6. IC50 Determination:

-

The IC50 values are determined from the dose-response curves.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound derivatives are limited, the general class of fluorinated organic compounds often exhibits significant antibacterial and antifungal activities. A common primary screening method is the agar well diffusion assay.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a general method for the preliminary screening of the antimicrobial activity of novel compounds.

1. Preparation of Microbial Inoculum:

-

Bacterial and fungal strains are cultured in appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

2. Agar Plate Preparation:

-

Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

3. Inoculation:

-

The surface of the agar plates is uniformly swabbed with the prepared microbial inoculum.

4. Well Creation and Sample Addition:

-

Wells (e.g., 6 mm in diameter) are aseptically punched into the agar.

-

A fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

-

A positive control (standard antibiotic) and a negative control (solvent) are also included.

5. Incubation:

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

6. Measurement of Inhibition Zone:

-

The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(4-fluorophenyl)-2-oxoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2-(4-fluorophenyl)-2-oxoacetate as a versatile building block in the synthesis of heterocyclic compounds relevant to medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate in organic synthesis, valued for its dual reactivity. The α-ketoester functionality allows for a variety of nucleophilic addition and condensation reactions, while the fluorinated phenyl ring is a common motif in many biologically active molecules, often enhancing metabolic stability and binding affinity. This reagent is particularly useful for the synthesis of various heterocyclic scaffolds, which form the core of many pharmaceutical agents.

Physicochemical Properties

| Property | Value |

| CAS Number | 1813-94-1[1] |

| Molecular Formula | C₁₀H₉FO₃[1] |

| Molecular Weight | 196.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage | Store in a cool, dry place away from incompatible materials. |

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds. Its reaction with dinucleophiles provides a straightforward route to important pharmacophores. Two representative applications are detailed below.

Synthesis of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3] The reaction of an α-ketoester with an o-phenylenediamine is a classic and efficient method for the synthesis of these scaffolds.

dot graph "Synthesis_of_3-(4-fluorophenyl)quinoxalin-2(1H)-one" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

reagent1 [label="this compound"]; reagent2 [label="o-Phenylenediamine"]; product [label="3-(4-fluorophenyl)quinoxalin-2(1H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> product [label="+ o-Phenylenediamine\nGlacial Acetic Acid, Reflux"]; reagent2 -> product; } Figure 1: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one

This protocol is adapted from the general synthesis of 3-substituted quinoxalin-2(1H)-ones.[3]

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Expected Results:

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 248-252 °C |

| ¹H NMR | Peaks corresponding to aromatic protons |

| ¹³C NMR | Peaks corresponding to quinoxalinone and fluorophenyl carbons |

| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₄H₉FN₂O |

Synthesis of Hydantoin Derivatives

Hydantoins are another class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant and antiarrhythmic properties. The Bucherer-Bergs reaction provides a classic route to hydantoins from ketones. A variation of this reaction can be employed with α-ketoesters like this compound.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=11];

} Figure 2: General workflow for the synthesis of 5-(4-fluorophenyl)-5-(ethoxycarbonyl)imidazolidine-2,4-dione.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-(ethoxycarbonyl)imidazolidine-2,4-dione

This protocol is based on the general principles of the Bucherer-Bergs reaction adapted for α-ketoesters.

Materials:

-

This compound

-

Potassium Cyanide (KCN) (Caution: Highly Toxic!)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (1M)

-

Pressure-rated reaction vessel

-

Standard laboratory glassware

Procedure: CAUTION: This reaction must be performed in a well-ventilated fume hood due to the use of potassium cyanide.

-

In a pressure-rated vessel, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution.

-

Seal the vessel securely and heat the mixture with stirring in an oil bath at a temperature of 60-80 °C.

-

Monitor the reaction by TLC. The reaction may take several hours to reach completion.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully unseal the vessel in the fume hood.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the hydantoin product.

-

Collect the precipitate by vacuum filtration.

-

Wash the product thoroughly with cold water to remove any inorganic salts.

-

Dry the product under vacuum.

Expected Results:

| Parameter | Expected Value |

| Yield | 65-80% |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic, ethyl, and NH protons |

| ¹³C NMR | Peaks corresponding to hydantoin, phenyl, and ester carbons |

| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₂H₁₁FN₂O₄ |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Potassium cyanide is extremely toxic. Handle with extreme care and have an appropriate quench solution (e.g., bleach) and emergency procedures in place.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The protocols provided herein offer a foundation for the laboratory preparation of quinoxalinones and hydantoins. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications. The presence of the fluorophenyl moiety makes the resulting products attractive candidates for further investigation in drug discovery programs.

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols: Reaction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate with a variety of nucleophiles. This versatile α-keto ester serves as a key building block in the synthesis of diverse molecular architectures, particularly heterocyclic compounds with significant potential in medicinal chemistry and drug development.

Introduction

This compound possesses two highly reactive electrophilic centers: the ketone and the ester carbonyl groups. The presence of the electron-withdrawing 4-fluorophenyl group further enhances the reactivity of these centers towards nucleophilic attack. This inherent reactivity makes it a valuable precursor for the synthesis of a wide range of organic compounds, including biologically active heterocycles such as quinoxalinones, hydantoins, and thiohydantoins. These scaffolds are central to the development of novel therapeutics, including anticancer and anticonvulsant agents.

This application note details the reaction of this compound with various classes of nucleophiles, providing optimized experimental protocols and summarizing key reaction data.

Reactions with Nucleophiles: An Overview

This compound readily undergoes reactions with a variety of nucleophiles, leading to a diverse array of products. Key reaction types include:

-

Condensation Reactions: With binucleophiles such as o-phenylenediamine, urea, and thiourea, leading to the formation of heterocyclic ring systems.

-

Carbon-Carbon Bond Forming Reactions: Including the Wittig, Reformatsky, and Grignard reactions, which allow for the extension of the carbon skeleton.

-

Reduction: Selective reduction of the keto group to a hydroxyl group using hydride reagents.

The following sections provide detailed protocols and data for these key transformations.

Data Presentation

The following tables summarize the quantitative data for the reactions of this compound with various nucleophiles. Please note that where direct experimental data for the 4-fluoro substituted compound was not available, data from closely related analogs is provided as a representative example and is noted accordingly.

Table 1: Synthesis of Heterocyclic Compounds

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| o-Phenylenediamine | 3-(4-fluorophenyl)quinoxalin-2(1H)-one | Glacial Acetic Acid, Reflux, 4h | ~85 (estimated) | Adapted from[1] |

| Urea | 5-(4-fluorophenyl)hydantoin | KOCN, HCl, H2O/EtOH, Reflux | ~70 (estimated) | Adapted from[2] |

| Thiourea | 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one | Thiourea, 180°C, 30 min | ~75 (estimated) | Adapted from[3] |

Table 2: Carbon-Carbon Bond Forming and Reduction Reactions

| Reagent(s) | Reaction Type | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl (triphenylphosphoranylidene)acetate | Wittig | Ethyl 2-(4-fluorophenyl)-3-ethoxycarbonylacrylate | Toluene, Reflux, 12h | 70-85 | [4] |

| Ethyl bromoacetate, Zn | Reformatsky | Ethyl 3-(4-fluorophenyl)-3-hydroxy-2-bromoacetate | Toluene, Reflux, 30 min | 52-86 | [5][6] |

| Phenylmagnesium bromide | Grignard | 1-(4-fluorophenyl)-1,2-diphenylethane-1,2-diol | Anhydrous Ether, RT | ~60 (estimated) | Adapted from[7] |

| Sodium Borohydride (NaBH4) | Reduction | Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | Methanol, 0°C to RT, 3-5h | 70-92 | [8][9] |

Experimental Protocols

Protocol 1: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one (Condensation)

Application: Quinoxalinone derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[10] Their synthesis via condensation of α-keto esters with o-phenylenediamines is a fundamental and efficient method.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid (10 mL per mmol of keto ester).

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

-

Dry the product under vacuum to obtain 3-(4-fluorophenyl)quinoxalin-2(1H)-one as a solid.

Protocol 2: Synthesis of 5-(4-fluorophenyl)hydantoin (Condensation)

Application: Hydantoin and its derivatives are an important class of compounds in medicinal chemistry, with many exhibiting anticonvulsant, and other CNS-related activities.[11] The Urech hydantoin synthesis provides a classical and reliable route to these molecules.

Methodology:

-

Dissolve this compound (1.0 eq) in ethanol (15 mL per mmol).

-

Add an aqueous solution of potassium cyanate (KOCN) (1.2 eq in 5 mL of water).

-

Add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol/water to yield pure 5-(4-fluorophenyl)hydantoin.

Protocol 3: Synthesis of 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one (Thiohydantoin Synthesis)

Application: Thiohydantoins are sulfur analogs of hydantoins and exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] They are also important intermediates in organic synthesis.

Methodology:

-

In a round-bottom flask, thoroughly mix this compound (1.0 eq) and thiourea (3.0 eq).

-

Heat the mixture in an oil bath to 180°C with stirring. The mixture will melt and start to fume.

-

Maintain the temperature for 30 minutes. Monitor the reaction by TLC.

-

Allow the flask to cool until it is still warm, then add 20 mL of hot water to dissolve the product.

-

Cool the solution to room temperature and then place it in a refrigerator for 4 hours to allow for complete crystallization.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize from ethanol to obtain pure 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one.

Protocol 4: Wittig Reaction of this compound

Application: The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[12]

Methodology:

-

To a solution of Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in dry toluene (20 mL per mmol), add this compound (1.0 eq).

-

Reflux the reaction mixture for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired alkene product.

Protocol 5: Reformatsky Reaction of this compound

Application: The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[6] These products are valuable intermediates in organic synthesis.

Methodology:

-

Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine (0.1 eq) in toluene (50 mL) under reflux for 5 minutes.

-

Cool the suspension to room temperature and add ethyl bromoacetate (2.0 eq).

-

Add a solution of this compound (1.0 eq) in toluene (10 mL) to the suspension.

-

Stir the resulting mixture at 90°C for 30 minutes.

-

Cool the reaction to 0°C and quench with water.

-

Filter the suspension and extract the filtrate with ethyl acetate.

-

Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the β-hydroxy ester.

Protocol 6: Grignard Reaction of this compound

Application: The Grignard reaction is a fundamental C-C bond-forming reaction, allowing for the synthesis of alcohols from carbonyl compounds and organomagnesium halides.[7]

Methodology:

-

Prepare the Grignard reagent by adding a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether to magnesium turnings (2.2 eq) in a flame-dried flask under a nitrogen atmosphere.

-

To the freshly prepared phenylmagnesium bromide solution at 0°C, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Protocol 7: Reduction of this compound with Sodium Borohydride

Application: The selective reduction of a ketone in the presence of an ester is a common and important transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[9]

Methodology:

-

Dissolve this compound (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete (typically 3-5 hours), cool the mixture to 0°C and quench the excess NaBH4 by the slow, dropwise addition of acetic acid until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-hydroxy ester. Purify by column chromatography if necessary.

Visualizations

The products derived from this compound often exhibit interesting biological activities. The following diagrams illustrate the general reaction workflow and relevant signaling pathways.

References

- 1. Phenytoin - Wikipedia [en.wikipedia.org]

- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 12. www1.udel.edu [www1.udel.edu]